Cas no 20401-29-0 (2-(4-Chlorophenyl)-2-methylpropanal)

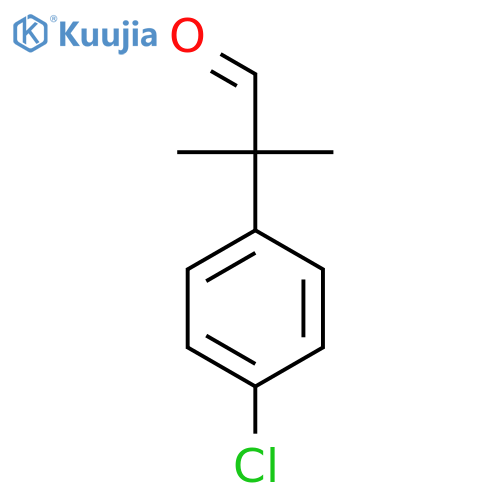

20401-29-0 structure

商品名:2-(4-Chlorophenyl)-2-methylpropanal

2-(4-Chlorophenyl)-2-methylpropanal 化学的及び物理的性質

名前と識別子

-

- 2-(4-Chlorophenyl)-2-methylpropanal

- 2-methyl-2-(4-chlorophenyl)propanaldehyde

- YNXOMDRPWQMDQL-UHFFFAOYSA-N

- EN300-1141633

- 2-(4-chlorophenyl)-2-methylpropionaldehyde

- SCHEMBL1806495

- 2-(p-Chlorophenyl)-2-methylpropionaldehyde

- 20401-29-0

- alpha, alpha-dimethyl-(4-chlorophenyl)acetaldehyde

- alpha,alpha-dimethyl-(4-chlorophenyl)acetaldehyde

-

- インチ: InChI=1S/C10H11ClO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3

- InChIKey: YNXOMDRPWQMDQL-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C=O)C1=CC=C(C=C1)Cl

計算された属性

- せいみつぶんしりょう: 182.0498427g/mol

- どういたいしつりょう: 182.0498427g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 17.1Ų

2-(4-Chlorophenyl)-2-methylpropanal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1141633-10g |

2-(4-chlorophenyl)-2-methylpropanal |

20401-29-0 | 95% | 10g |

$5283.0 | 2023-10-26 | |

| Enamine | EN300-1141633-0.25g |

2-(4-chlorophenyl)-2-methylpropanal |

20401-29-0 | 95% | 0.25g |

$1131.0 | 2023-10-26 | |

| Enamine | EN300-1141633-5.0g |

2-(4-chlorophenyl)-2-methylpropanal |

20401-29-0 | 5g |

$3562.0 | 2023-06-09 | ||

| Enamine | EN300-1141633-2.5g |

2-(4-chlorophenyl)-2-methylpropanal |

20401-29-0 | 95% | 2.5g |

$2408.0 | 2023-10-26 | |

| Enamine | EN300-1141633-10.0g |

2-(4-chlorophenyl)-2-methylpropanal |

20401-29-0 | 10g |

$5283.0 | 2023-06-09 | ||

| Ambeed | A674017-5g |

2-(4-Chlorophenyl)-2-methylpropanal |

20401-29-0 | 98+% | 5g |

$721.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ5283-1g |

2-(4-chlorophenyl)-2-methylpropanal |

20401-29-0 | 95% | 1g |

¥2184.0 | 2024-04-22 | |

| Alichem | A019116143-5g |

2-(4-Chlorophenyl)-2-methylpropanal |

20401-29-0 | 95% | 5g |

$948.48 | 2023-09-02 | |

| Enamine | EN300-1141633-5g |

2-(4-chlorophenyl)-2-methylpropanal |

20401-29-0 | 95% | 5g |

$3562.0 | 2023-10-26 | |

| Enamine | EN300-1141633-0.5g |

2-(4-chlorophenyl)-2-methylpropanal |

20401-29-0 | 95% | 0.5g |

$1180.0 | 2023-10-26 |

2-(4-Chlorophenyl)-2-methylpropanal 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

20401-29-0 (2-(4-Chlorophenyl)-2-methylpropanal) 関連製品

- 624-75-9(Iodoacetonitrile)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20401-29-0)2-(4-Chlorophenyl)-2-methylpropanal

清らかである:99%

はかる:5g

価格 ($):649.0